molecular formula C18H38N2 B066940 (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine CAS No. 189152-00-9

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Cat. No.: B066940
CAS No.: 189152-00-9
M. Wt: 282.5 g/mol
InChI Key: QMXBPISHDZOHRJ-HOTGVXAUSA-N
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Description

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine compound with the molecular formula C20H42N2 It is characterized by the presence of two bulky 3,3-dimethylbutyl groups attached to the nitrogen atoms of a cyclohexane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bulky 3,3-dimethylbutyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. This steric effect can modulate the activity of enzymes or receptors, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of bulky 3,3-dimethylbutyl groupsCompared to similar compounds, it offers unique steric and electronic properties that can be exploited in various chemical and biological processes .

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-17(2,3)11-13-19-15-9-7-8-10-16(15)20-14-12-18(4,5)6/h15-16,19-20H,7-14H2,1-6H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBPISHDZOHRJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC1CCCCC1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@H]1CCCC[C@@H]1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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